![molecular formula C17H13NO2 B5252304 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one](/img/structure/B5252304.png)
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a hydroxyphenyl group attached via an ethenyl linkage
準備方法
The synthesis of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one can be achieved through several methods:
-
Synthetic Routes
-
Industrial Production Methods
- Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the hydroxy group, leading to the formation of quinone derivatives.
-
Reduction
- Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the double bond or the quinoline ring, resulting in different reduced forms of the compound.
-
Substitution
- Substitution reactions can occur at various positions on the quinoline ring or the hydroxyphenyl group. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
科学的研究の応用
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one has a wide range of applications in scientific research:
-
Chemistry
- The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
-
Biology
- In biological research, the compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications .
-
Medicine
- The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with biological targets are being explored for the development of new drugs .
-
Industry
- In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
作用機序
The mechanism of action of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound can interact with enzymes, receptors, and other proteins, modulating their activity. These interactions are often mediated by the hydroxy group and the conjugated double bond system .
-
Pathways Involved
- The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways are being studied to understand its potential therapeutic applications .
類似化合物との比較
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness
- The unique combination of the hydroxyphenyl group and the ethenyl linkage in this compound gives it distinct chemical properties. These properties make it valuable in research and industrial applications .
特性
IUPAC Name |
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-8-4-1-5-12(16)9-10-13-11-17(20)14-6-2-3-7-15(14)18-13/h1-11,19H,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFHWIVWXRWHEP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC(=O)C3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC(=O)C3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B5252225.png)
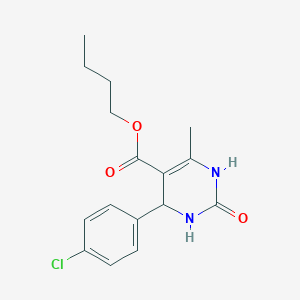
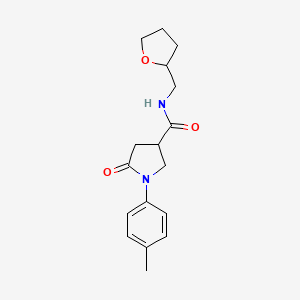
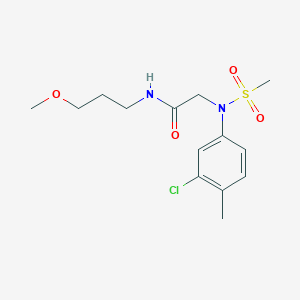
![ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5252271.png)
![5-hydroxy-N-[2-[(5-hydroxypyridine-3-carbonyl)amino]propyl]pyridine-3-carboxamide;hydrate](/img/structure/B5252272.png)
![2-[8-Hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide](/img/structure/B5252280.png)
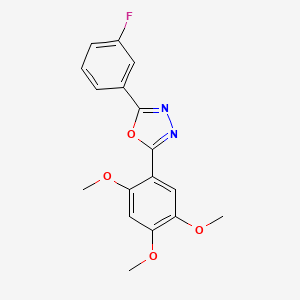
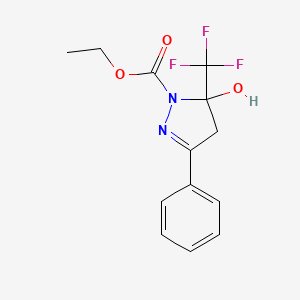

![7-bromo-4-[2-(morpholin-4-yl)acetyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B5252305.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5252309.png)
![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5252310.png)
![N-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B5252318.png)
